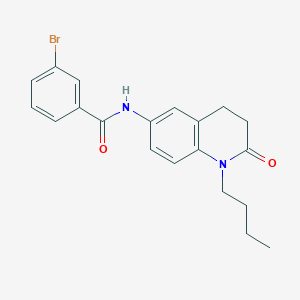

3-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

3-bromo-N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN2O2/c1-2-3-11-23-18-9-8-17(13-14(18)7-10-19(23)24)22-20(25)15-5-4-6-16(21)12-15/h4-6,8-9,12-13H,2-3,7,10-11H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXNTJMJRFFHDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline is then functionalized with a butyl group and further modified to introduce the benzamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The quinoline core can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can be used to convert the quinoline to its corresponding hydroquinoline.

Substitution: The bromine atom can be substituted with other functional groups, such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed:

Oxidation: Quinone derivatives

Reduction: Hydroquinoline derivatives

Substitution: Amine or alcohol derivatives

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile reagent for cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Biology: The biological potential of this compound lies in its ability to interact with various biological targets. It has shown promise in the development of antiviral, anti-inflammatory, and anticancer agents.

Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism by which 3-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects involves its interaction with molecular targets and pathways. The bromine atom and benzamide group play crucial roles in binding to specific receptors or enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Halogen Substitution

Replacing bromine with chlorine significantly alters electronic and steric properties. For example, 3-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (F740-0212, ChemDiv) shares the tetrahydroquinolin core but substitutes bromine with chlorine and butyl with propyl. This reduces molecular weight (325.76 g/mol vs. 345.19 g/mol) and may influence lipophilicity (Cl: lower electronegativity, smaller atomic radius) .

Alkyl Chain Modifications

Heterocyclic Substituents

3-bromo-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (CAS 946367-47-1) replaces the butyl group with a furan-2-carbonyl moiety.

Core Structure Variations

Compounds such as 3-substituted-6-bromo-2-(3-nitrophenyl)quinazolin-4(3H)-ones () diverge by replacing the tetrahydroquinolin core with a quinazolinone ring. The quinazolinone derivatives incorporate nitro groups and cyclohexyl/benzyl substituents, which are associated with distinct synthetic pathways (e.g., oxidative cyclization using (diacetoxyiodo)benzene) and pharmacological profiles .

Table 1: Structural and Physicochemical Comparison

Biological Activity

3-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention for its potential biological activities, particularly in therapeutic applications. Its unique structure, characterized by the presence of a bromine atom and a benzamide group linked to a tetrahydroquinoline core, suggests diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 393.3 g/mol. The compound's structure is illustrated below:

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The bromine atom enhances the reactivity of the compound, potentially influencing its binding affinity to molecular targets. The tetrahydroquinoline moiety may modulate neurotransmitter systems or act as an inhibitor for specific enzymes involved in metabolic pathways.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects : The compound's interaction with neurotransmitter systems could provide neuroprotective benefits, making it a candidate for further investigation in neurodegenerative diseases.

Data Table: Biological Activity Summary

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications for health:

- Anticancer Studies : A study conducted by researchers at the University of Groningen demonstrated that analogs of this compound exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

- Neuroprotective Research : In vivo studies have shown that compounds similar to this compound can modulate levels of neuroactive metabolites such as kynurenine and its derivatives. These findings suggest potential therapeutic applications in conditions like Alzheimer's disease .

- Enzyme Interaction Studies : Research indicates that this compound may inhibit kynurenine aminotransferase (KAT), an enzyme involved in tryptophan metabolism. This inhibition could alter levels of neuroactive compounds and has implications for mood disorders .

Q & A

Q. What synthetic methodologies are recommended for the preparation of 3-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 3-bromobenzoyl chloride with the 1-butyl-2-oxo-tetrahydroquinolin-6-amine scaffold under nucleophilic acyl substitution conditions. Key considerations include:

- Solvent selection : Use anhydrous dichloromethane or DMF to minimize hydrolysis of the acyl chloride.

- Catalyst optimization : Triethylamine or DMAP can enhance reaction efficiency by scavenging HCl and activating the acyl chloride .

- Safety protocols : Conduct a comprehensive hazard analysis for reagents (e.g., acyl chlorides) and implement inert atmosphere conditions to prevent side reactions .

- Purity validation : Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol ensures ≥95% purity .

Q. What analytical techniques are most effective for structural characterization of this compound?

- X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-stacking) using monoclinic crystal systems (e.g., space group P2₁/n) .

- NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substitution patterns, with characteristic signals for the tetrahydroquinolinone ring (δ 2.5–3.5 ppm for CH₂ groups) and the bromobenzamide moiety (δ 7.5–8.0 ppm for aromatic protons) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion at m/z 413.05 for C₂₀H₂₂BrN₂O₂) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly its enzyme inhibition potential?

- In vitro assays : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases) with purified enzymes (e.g., kinases, cytochrome P450 isoforms) to measure IC₅₀ values. Include positive controls (e.g., staurosporine for kinases) and triplicate measurements to ensure reproducibility .

- Cell-based models : Treat cancer cell lines (e.g., HeLa, MCF-7) with the compound (1–100 µM) and assess viability via MTT assays. Compare results with structurally related analogs (e.g., trifluoromethyl-substituted benzamides) to establish structure-activity relationships (SAR) .

- Data interpretation : Use ANOVA or Student’s t-test to resolve contradictions between enzyme inhibition and cellular activity, which may arise from off-target effects or poor membrane permeability .

Q. What experimental strategies are recommended to study the environmental fate and ecotoxicological impacts of this compound?

- Environmental partitioning : Measure log Kow (octanol-water partition coefficient) via shake-flask methods to predict bioaccumulation potential. A log Kow >3 suggests high lipid affinity .

- Degradation studies : Expose the compound to simulated sunlight (UV-Vis irradiation) or microbial consortia (e.g., soil slurry) and monitor degradation products via LC-MS. Brominated byproducts may require toxicity reassessment .

- Ecotoxicity testing : Conduct acute toxicity assays on Daphnia magna (48-hour LC₅₀) and algal species (72-hour growth inhibition) under OECD guidelines. Compare results with regulatory thresholds (e.g., REACH) .

Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo models?

- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models using LC-MS/MS. Poor oral absorption (e.g., <20% bioavailability) may explain reduced in vivo efficacy .

- Metabolite identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF. Phase I metabolites (e.g., hydroxylation at the tetrahydroquinolinone ring) may exhibit altered activity .

- Formulation optimization : Use nanoemulsions or liposomal carriers to enhance solubility and target tissue delivery, particularly for compounds with log P >4 .

Q. Methodological Notes

- Contradiction management : When SAR data conflict with computational docking predictions (e.g., unexpected binding modes), validate via mutagenesis studies or isothermal titration calorimetry (ITC) .

- Quality control : Adhere to OECD Good Laboratory Practice (GLP) for environmental and toxicological studies to ensure data reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.